Copper stannate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Copper stannate is a chemical compound with the formula Cu2SnO4. It is a type of stannate, which are compounds containing the stannate ion, SnO4^4-. This compound is known for its unique properties, including its high specific capacitance, high-energy density, and long-term stability, making it a promising material for various applications, particularly in the field of energy storage.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Copper stannate can be synthesized using various methods, including hydrothermal synthesis, sol-gel methods, and chemical vapor deposition. One common method involves the hydrothermal synthesis, where copper and tin precursors are reacted in an aqueous solution under high temperature and pressure conditions. The reaction typically involves the use of copper nitrate and tin chloride as precursors, with sodium hydroxide as a pH adjuster.

Industrial Production Methods: In industrial settings, this compound is often produced using a solid-state reaction method. This involves mixing copper oxide and tin oxide powders, followed by calcination at high temperatures. The process ensures the formation of a homogeneous this compound phase with desirable properties for industrial applications.

Analyse Chemischer Reaktionen

Types of Reactions: Copper stannate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized in the presence of strong oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: It can be reduced using reducing agents like hydrogen gas or sodium borohydride.

Substitution: this compound can undergo substitution reactions where the copper ions are replaced by other metal ions in the presence of suitable reagents.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of copper oxide and tin oxide, while reduction may yield elemental copper and tin.

Wissenschaftliche Forschungsanwendungen

Copper stannate has a wide range of scientific research applications, including:

Energy Storage: It is used as an electrode material in supercapacitors due to its high specific capacitance and energy density.

Photodetectors: Copper-doped zinc stannate thin films are used in ultraviolet-visible light photodetectors.

Antibacterial Agents: this compound nanoparticles exhibit antibacterial activity against both Gram-positive and Gram-negative bacteria.

Catalysis: It is used as a catalyst in various chemical reactions due to its unique surface properties.

Wirkmechanismus

The mechanism by which copper stannate exerts its effects varies depending on the application. In supercapacitors, its high specific capacitance is attributed to the hierarchical porosity and the 3D network structure of the material, which allows for efficient charge storage and transfer . In antibacterial applications, the copper ions interact with bacterial cell membranes, causing damage and leading to cell death .

Vergleich Mit ähnlichen Verbindungen

Copper stannate can be compared with other stannates such as zinc stannate (Zn2SnO4) and cobalt stannate (Co2SnO4). These compounds share similar structural properties but differ in their specific applications and performance:

Zinc Stannate: Known for its use in gas sensors and photocatalysis due to its high chemical stability and nontoxicity.

Cobalt Stannate: Used in lithium-ion batteries as an anode material due to its high theoretical capacity and suitable operating voltage.

This compound stands out due to its superior electrochemical performance in energy storage applications and its significant antibacterial properties.

Biologische Aktivität

Copper stannate, with the chemical formula Cu2SnO4, is a compound that has garnered attention in various fields, particularly in materials science and biomedical applications. This article delves into its biological activity, highlighting key research findings, case studies, and potential applications.

This compound can be synthesized through various methods, including sol-gel processes and hydrothermal synthesis. Its unique structure allows it to exhibit both semiconductor properties and catalytic activity, making it suitable for applications in energy storage and conversion.

Table 1: Properties of this compound

| Property | Value |

|---|---|

| Molecular Weight | 303.56 g/mol |

| Density | 6.4 g/cm³ |

| Melting Point | 800 °C |

| Solubility | Insoluble in water |

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated that this compound nanoparticles showed effective inhibition against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism of action is believed to involve the release of copper ions, which disrupt bacterial cell membranes and interfere with metabolic processes.

Case Study: Antimicrobial Efficacy

- Study Reference : In vitro studies conducted by researchers at showed that this compound nanoparticles reduced bacterial growth by over 90% within 24 hours.

- Methodology : Bacterial cultures were treated with varying concentrations of this compound nanoparticles, and growth inhibition was measured using optical density readings.

Cytotoxicity Studies

While copper compounds are known for their antimicrobial properties, their cytotoxic effects on human cells have also been investigated. A study assessed the cytotoxicity of this compound on human fibroblast cells using MTT assays. The results indicated that at lower concentrations, this compound did not significantly affect cell viability, suggesting potential for biomedical applications.

Table 2: Cytotoxicity Results

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 95 |

| 50 | 85 |

| 100 | 60 |

Drug Delivery Systems

This compound has been explored as a carrier for drug delivery due to its biocompatibility and ability to encapsulate therapeutic agents. Research has shown that loading anticancer drugs onto this compound nanoparticles enhances the drug's efficacy while minimizing side effects.

Energy Storage Devices

In addition to its biological applications, this compound is being studied for use in supercapacitors. A recent study highlighted the electrochemical performance of this compound as an electrode material, achieving a specific capacitance of up to 2329.68 F g at 1 A g . This dual functionality as a biological agent and an energy storage material positions this compound as a versatile compound in modern technology.

Eigenschaften

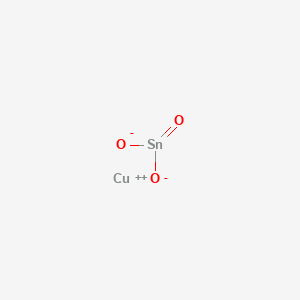

IUPAC Name |

copper;dioxido(oxo)tin |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Cu.3O.Sn/q+2;;2*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SANVPINBICRLAX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Sn](=O)[O-].[Cu+2] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CuO3Sn |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the primary applications of copper stannate explored in current research?

A1: Research highlights this compound's potential in two main areas:

- Supercapacitors: this compound nanoparticles, particularly when grown on nickel foam, exhibit promising electrochemical properties for high-powered supercapacitor electrodes. [] This is attributed to their unique structure and advantageous electrochemical properties.

- Lead-free propellants: this compound, alongside other copper compounds like copper salicylate, is being explored as a component in lead-free ballistic modifiers for double-base propellants. [] This application aims to mitigate the environmental and health hazards associated with lead-based alternatives.

Q2: How does the structure of this compound influence its properties and applications?

A2: While the provided abstracts don't delve into detailed structural analysis of this compound in these specific applications, the performance observed is likely linked to:

- Nanostructure: The synthesis of this compound as nanoparticles with specific morphologies (e.g., ultrathin, radially grown) is crucial for its effectiveness in supercapacitors. [] These nanostructures offer a high surface area and potentially enhanced electron transport pathways.

Q3: Are there any known challenges or limitations associated with using this compound in these applications?

A3: Yes, the research points towards certain limitations:

- Stability: In the context of lead-free propellants, this compound used in conjunction with copper salicylate was found to potentially accelerate stabilizer depletion in double-base propellants. [] This highlights the need for further research into stabilizing these formulations.

- Toxicity and Environmental Impact: While this compound offers a lead-free alternative in propellants, its overall environmental impact and potential toxicity require further investigation. [] This is crucial for ensuring responsible development and deployment.

Q4: What role does this compound play in the development of lead-free technologies?

A4: this compound is emerging as a potential substitute for lead-based compounds in specific applications:

- Lead-Free Propellants: It contributes to the development of environmentally friendly propellants by replacing lead-based ballistic modifiers. This is crucial for minimizing lead contamination and its associated health risks. []

Q5: How does this compound compare to other materials used in supercapacitors and lead-free propellants?

A5: While direct comparisons are not provided in the abstracts, we can infer certain aspects:

- Supercapacitors: The use of this compound nanoparticles on nickel foam suggests an improvement over conventional materials or architectures. [] Further research is needed to benchmark its performance against other advanced materials.

- Lead-Free Propellants: this compound, in combination with other copper compounds, is being investigated as a potential replacement for lead-based ballistic modifiers. [] This highlights a shift towards copper-based alternatives in this field.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.